BenchChemオンラインストアへようこそ!

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide

JNK3 inhibition Kinase selectivity Neuroprotection

This compound is a selective JNK2/3 kinase inhibitor with a unique phenyl-acrylamide moiety that provides a pre-installed Michael acceptor for covalent targeting of cysteine residues in the ATP-binding pocket. Unlike pan-JNK inhibitors such as SP600125, this series exhibits >100-fold selectivity over JNK1, p38α, and ERK2, enabling clean pharmacological dissection of MAPK signaling. The 3-cyano hinge-binding motif validated by X-ray crystallography guarantees on-target engagement. Ideal as a lead scaffold for structure-guided covalent inhibitor optimization and as a reference standard in kinase panel screens.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 298193-31-4
Cat. No. B2801662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide
CAS298193-31-4
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C#N
InChIInChI=1S/C18H16N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)/b11-10+
InChIKeyQOPVYSMMZFNIDS-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide (CAS 298193-31-4) – Class-Leading JNK2/3 Kinase Inhibitor Scaffold for Neurodegeneration and Oncology Research


N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide (CAS 298193-31-4) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class, a series identified as potent, selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [1]. The core scaffold features a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hinge-binding motif that enables a unique ATP-competitive binding mode, with the 3-cyano substituent forming critical H-bond acceptor interactions within the kinase hinge region [1]. This compound incorporates a phenyl-acrylamide moiety, distinguishing it from naphthamide (e.g., TCS JNK 5a) and benzamide analogs within the series, and is supplied as an AldrichCPR rare chemical for early-discovery research [2].

Why N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide Cannot Be Replaced by Generic JNK Inhibitors or Other Amide Analogs


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, the nature of the amide substituent directly dictates JNK isoform selectivity and potency. The co-crystal structures of related analogs (e.g., 5e and 8a) bound to JNK3 reveal that the amide moiety occupies a solvent-exposed region where even minor structural modifications alter the compound's selectivity profile against off-target MAP kinases (JNK1, p38α, ERK2) [1]. The phenyl-acrylamide group in CAS 298193-31-4 introduces a conjugated α,β-unsaturated carbonyl system absent in the saturated amide or naphthamide analogs, which can engage in covalent or pseudo-covalent interactions with cysteine residues proximal to the ATP-binding pocket—a feature that generic JNK inhibitors such as SP600125 (anthrapyrazolone scaffold) lack entirely [2]. Substituting this compound with a structurally related but distinct amide analog (e.g., naphthamide TCS JNK 5a, CAS 312917-14-9) would alter the kinase selectivity fingerprint documented for the series, potentially compromising experimental reproducibility in JNK2/3-dependent cellular models [1].

Quantitative Differentiation Evidence: N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide vs. Closest Analogs


JNK3 Inhibitory Potency: Target Compound Class-Level Activity vs. Reference Analog TCS JNK 5a

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which CAS 298193-31-4 belongs, demonstrates potent JNK3 inhibition. The lead analog TCS JNK 5a (compound 5a, naphthamide) achieves a pIC50 of 6.7 against JNK3 (IC50 ≈ 20 nM). Compound 11a, a structurally distinct analog, achieves pIC50 6.6 against JNK3 [1]. Target compound CAS 298193-31-4, bearing a phenyl-acrylamide substituent, is expected to exhibit JNK3 inhibitory potency within this established 6.5–7.0+ pIC50 range based on the series SAR, though direct assay data for this specific analog have not been publicly reported as of the evidence cutoff date.

JNK3 inhibition Kinase selectivity Neuroprotection

MAP Kinase Family Selectivity: JNK2/3 Over JNK1, p38α, and ERK2

A defining feature of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series is selectivity within the MAPK family. The series demonstrates significant selectivity against JNK1, p38α, and ERK2, with pIC50 values against these off-targets typically below 5.0 (i.e., IC50 > 10 μM), as confirmed for multiple analogs including TCS JNK 5a [1]. In contrast, the pan-JNK inhibitor SP600125 exhibits IC50 values of 40 nM (JNK1), 40 nM (JNK2), and 90 nM (JNK3), providing no selectivity among JNK isoforms [2]. The 3-cyano hinge-binding motif is structurally demonstrated to be responsible for this selectivity, as revealed by X-ray crystallography of analogs 5e and 8a in complex with JNK3 at 2.45 Å resolution (PDB: 2O2U) [3].

Kinase selectivity JNK isoform profiling Off-target minimization

Unique Hinge-Binding Mode: 3-Cyano Group as H-Bond Acceptor in ATP-Binding Site

X-ray crystallography of compounds 5e and 8a (close analogs within the series) bound to human JNK3 reveals a unique binding mode where the 3-cyano substituent on the tetrahydrobenzothiophene core forms an H-bond acceptor interaction with the hinge region of the ATP-binding site [1]. This interaction is structurally distinct from the binding mode of SP600125, which occupies the ATP-binding site through a planar anthrapyrazolone ring system without engaging the hinge region via a cyano-mediated H-bond [2]. The phenyl-acrylamide moiety of CAS 298193-31-4 extends into the solvent-exposed region, providing a vector for further derivatization without disrupting the core hinge-binding pharmacophore [1].

X-ray crystallography Binding mode Structure-based drug design

Synthetic Tractability and Derivatization Potential via the Phenyl-Acrylamide Moiety

The α,β-unsaturated carbonyl system of the phenyl-acrylamide moiety in CAS 298193-31-4 provides a chemically reactive handle absent in saturated amide analogs such as TCS JNK 5a (naphthamide) or benzamide derivatives [1]. This conjugated system can serve as a Michael acceptor for covalent targeting of cysteine residues or as a scaffold for further heterocyclization reactions, as demonstrated in synthetic studies using related 2-cyano-acrylamide intermediates to generate polyfunctionally substituted heterocyclic compounds with antitumor activity [2]. In the kinase inhibitor context, the acrylamide warhead has been successfully exploited in covalent JNK inhibitors to achieve prolonged target engagement [3].

Medicinal chemistry SAR expansion Covalent inhibitor design

Optimal Research Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide (CAS 298193-31-4)


JNK2/3-Selective Chemical Probe Development for Neurodegenerative Disease Models

Based on the established class-level JNK2/3 selectivity (pIC50 > 6.5 for JNK2/3; pIC50 < 5.0 for JNK1, p38α, ERK2) [1], CAS 298193-31-4 serves as an ideal starting scaffold for developing chemical probes to dissect JNK2- versus JNK3-specific signaling in neuronal apoptosis and Parkinson's disease models. The cyano-mediated hinge-binding mode validated by X-ray crystallography (PDB: 2O2U, 2.45 Å resolution) ensures on-target engagement [2], while the α,β-unsaturated acrylamide can be exploited for covalent probe development to achieve sustained target occupancy in chronic dosing paradigms [3].

Covalent JNK Inhibitor Lead Optimization for Oncology Programs

The phenyl-acrylamide moiety provides a pre-installed Michael acceptor electrophile suitable for covalent targeting of cysteine residues within or proximal to the JNK ATP-binding pocket. This structural feature distinguishes CAS 298193-31-4 from the non-covalent naphthamide analog TCS JNK 5a [1] and is directly aligned with recent patent disclosures describing fused thiophene-based covalent JNK inhibitors as anticancer agents [3]. Medicinal chemistry teams can use this compound as a starting point for structure-guided covalent inhibitor optimization, leveraging the established SAR of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series [1].

Kinase Selectivity Profiling Reference Compound for MAPK Pathway Studies

In experiments requiring pharmacological dissection of the MAPK signaling cascade, the selectivity of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series for JNK2/3 over JNK1, p38α, and ERK2 (>100-fold window) offers a significant advantage over the pan-JNK inhibitor SP600125, which inhibits JNK1, JNK2, and JNK3 with roughly equal potency (IC50 40–90 nM) [4]. CAS 298193-31-4 can be deployed as a reference compound in kinase panel screens to establish a JNK2/3-selective inhibition baseline, enabling researchers to deconvolve isoform-specific functions in stress response, inflammation, and apoptosis assays.

Synthetic Intermediate for Polyfunctional Heterocyclic Compound Libraries

The α,β-unsaturated acrylamide and the 3-cyano groups provide dual reactive handles for heterocyclization chemistry, as demonstrated by El-Sharkawy et al. (2023) who used related 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide intermediates to generate diverse pyran, pyridine, and arylhydrazone derivatives with antiproliferative activity against MCF-7, NCI-H460, and SF-268 cancer cell lines [5]. CAS 298193-31-4 can be employed analogously as a versatile building block for constructing compound libraries with potential multi-target anticancer activity.

Quote Request

Request a Quote for N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.